

An In-depth Technical Guide to Picein (CAS Number: 530-14-3)

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Compound of Interest

Compound Name: Picein

Cat. No.: B7821902

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Picein, a naturally occurring phenolic glycoside with the CAS number 530-14-3, has garnered increasing interest within the scientific community for its diverse pharmacological activities.[1][2] Extracted from various plant species, including willows (*Salix* sp.) and Norway spruce (*Picea abies*), **picein** has demonstrated significant antioxidant, neuroprotective, and anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive overview of **picein**, consolidating its chemical and physical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

Picein, also known as ameliaroside, piceoside, or salinigrin, is the glucoside of piceol.[5] Its chemical structure consists of a 4-hydroxyacetophenone moiety linked to a β -D-glucopyranosyl unit.[6]

Property	Value	Reference(s)
CAS Number	530-14-3	[6][7][8]
Molecular Formula	C ₁₄ H ₁₈ O ₇	[6][8]
Molecular Weight	298.29 g/mol	[6][8]
Appearance	Pale yellow solid	[7]
Melting Point	195°C	[7]
Solubility	Slightly soluble in ethanol, methanol, and water	[7]
IUPAC Name	1-[4-(β-D-Glucopyranosyloxy)phenyl]ethan-1-one	[3]
SMILES	CC(=O)c1ccc(OC[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)cc1	[5]
InChI Key	GOZCEKPKECLKNO-RKQHYHRCSA-N	[5]

Biological Activities and Mechanisms of Action

Picein exhibits a range of biological activities that are of significant interest for drug development, primarily centered around its antioxidant, neuroprotective, and anti-inflammatory effects.

Neuroprotective Activity

Picein has shown promise as a neuroprotective agent, with in-silico studies identifying Beta Secretase 1 (BACE-1) as a potential molecular target.[4] BACE-1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[1] The predicted binding affinity of **picein** to the BACE1 active site is -5.94 kcal/mol, with a dissociation constant (K_i) of 44.03 μM, suggesting a modest affinity.[1]

In vitro studies using the human neuroblastoma SH-SY5Y cell line have demonstrated that **picein** can mitigate the effects of menadione-induced oxidative stress.[1][2] Treatment with **picein** has been shown to decrease levels of reactive oxygen species (ROS) and restore mitochondrial activity to normal levels in these cells.[1][2]

An in vivo study in a rat model of scopolamine-induced memory impairment found that intraventricular administration of **picein** (at doses of 2.5 and 5 mg/kg) improved learning and avoidance memory.[2][9][10] This was accompanied by a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT) in the hippocampus.[2][10]

Antioxidant Activity

The antioxidant properties of **picein** are a cornerstone of its therapeutic potential. It has been shown to possess radical scavenging activity, although some studies suggest that other compounds found alongside it in plant extracts may have more potent direct antioxidant effects.[1][6] The neuroprotective effects observed in various studies are largely attributed to its ability to counteract oxidative stress.[1][2]

Anti-inflammatory Activity

Picein has demonstrated anti-inflammatory properties in various cellular and plant-based studies.[1][6] This activity is thought to contribute to its overall therapeutic profile, particularly in the context of neurodegenerative diseases where neuroinflammation is a key pathological feature.[6] However, some cellular studies have reported no significant anti-inflammatory effect, indicating that the context and experimental model are crucial in determining its activity.[1][6]

Other Biological Activities

- **Collagen Synthesis Promotion:** In one study, **picein** extracted from *Picrorhiza kurroa* was found to promote collagen synthesis in 3T3-L1 cells at concentrations of 10–30 μ M without showing cytotoxicity.[6]
- **α -Glucosidase Inhibition:** **Picein** has been identified as a potential α -glucosidase inhibitor, suggesting its suitability for the development of new antidiabetic drugs.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on **picein**.

Isolation and Purification of Picein from Salix Bark

This protocol describes a general method for the extraction and purification of **picein** from willow bark.

- Extraction:
 1. Obtain dried and powdered Salix bark.
 2. Perform a hot water extraction of the bark material.
 3. Freeze-dry the resulting hot water extract (HWE).
- Chromatographic Separation:
 1. Dissolve the freeze-dried HWE in an appropriate solvent (e.g., pyridine).
 2. Employ sequential preparative scale chromatography. A weak cation exchange resin can be used initially to separate phytochemicals from monosaccharides.
 3. Further purify the phytochemical fraction using gel permeation chromatography and adsorption column chromatography to separate individual compounds based on size and hydrophobicity. **Picein** and salicin can be separated based on their differing hydrophobicities.
- Quantification and Characterization:
 1. Quantify the purified **picein** using High-Performance Liquid Chromatography (HPLC).
 2. Characterize the structure of the purified **picein** using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines the methodology used to assess the neuroprotective effects of **picein** against menadione-induced oxidative stress in SH-SY5Y cells.[1][2]

- Cell Culture:

1. Culture human SH-SY5Y neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

- Induction of Oxidative Stress and **Picein** Treatment:

1. Seed SH-SY5Y cells in 96-well plates at an appropriate density.
2. Expose the cells to varying concentrations of menadione (e.g., 1, 10, 15, and 20 µM) to induce oxidative stress.
3. Subsequently, treat the cells with a fixed concentration of **picein** (e.g., 25 µM).

- Assessment of Neuroprotection:

1. Mitochondrial Activity (MTT Assay): Measure cell viability and mitochondrial activity using the MTT assay. A significant recovery in cell viability in **picein**-treated cells compared to menadione-only treated cells indicates a neuroprotective effect.[1]
2. Reactive Oxygen Species (ROS) Measurement: Utilize a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels. A decrease in ROS levels in **picein**-treated cells indicates antioxidant activity.
3. Mitochondrial Superoxide Production (MitoSOX Assay): Use a specific fluorescent probe (e.g., MitoSOX Red) to measure mitochondrial superoxide production. A reduction in superoxide levels following **picein** treatment suggests protection of mitochondrial integrity.

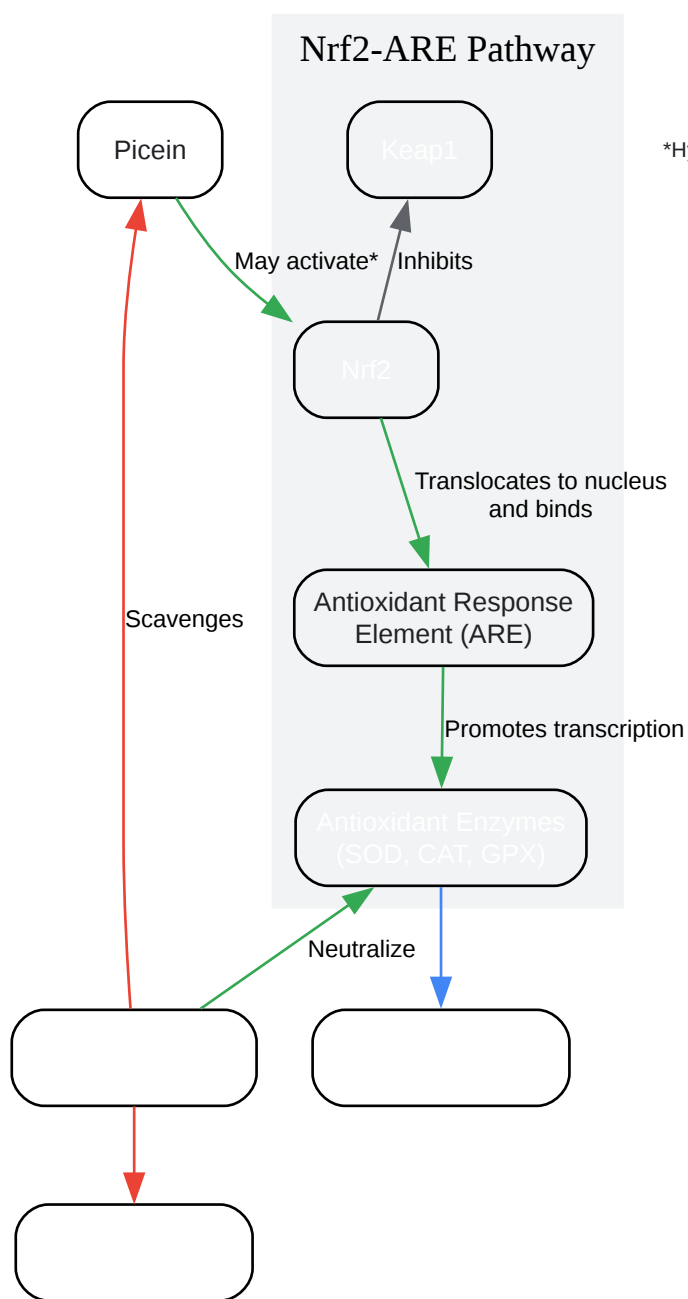
In Vivo Neuroprotection Assay in a Scopolamine-Induced Memory Impairment Rat Model

This protocol describes the evaluation of **picein**'s neuroprotective effects in an animal model of Alzheimer's disease.[2][10]

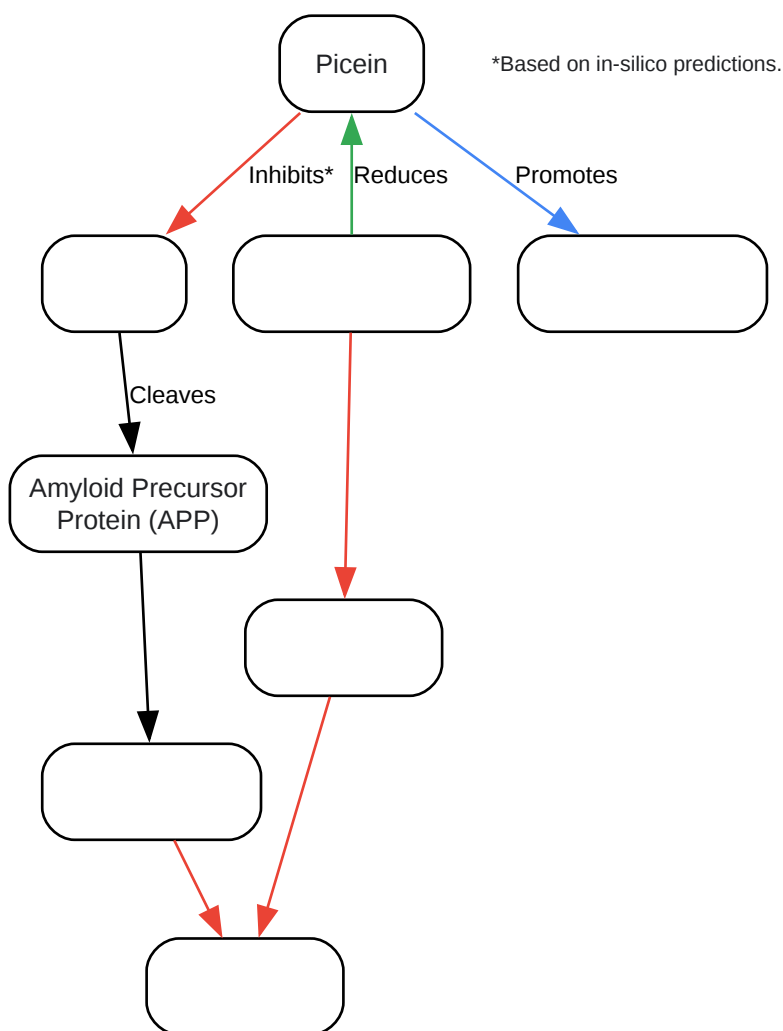
- **Animal Model:**
 1. Use adult male Wistar rats.
 2. Induce memory impairment by intraperitoneal injection of scopolamine (e.g., 3 mg/kg).
- **Picein Administration:**
 1. Administer **picein** intraventricularly at different doses (e.g., 1.5, 2.5, and 5 mg/kg) once daily for a specified period (e.g., 7 days), starting 24 hours after the scopolamine injection.
- **Behavioral Assessment:**
 1. Evaluate inhibitory avoidance memory using a passive avoidance task. An increased latency to enter a dark compartment in **picein**-treated rats compared to the scopolamine-only group indicates improved memory.
- **Biochemical Analysis:**
 1. After the behavioral tests, sacrifice the animals and dissect the hippocampus.
 2. Measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.
 3. Assay the activity of antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT).

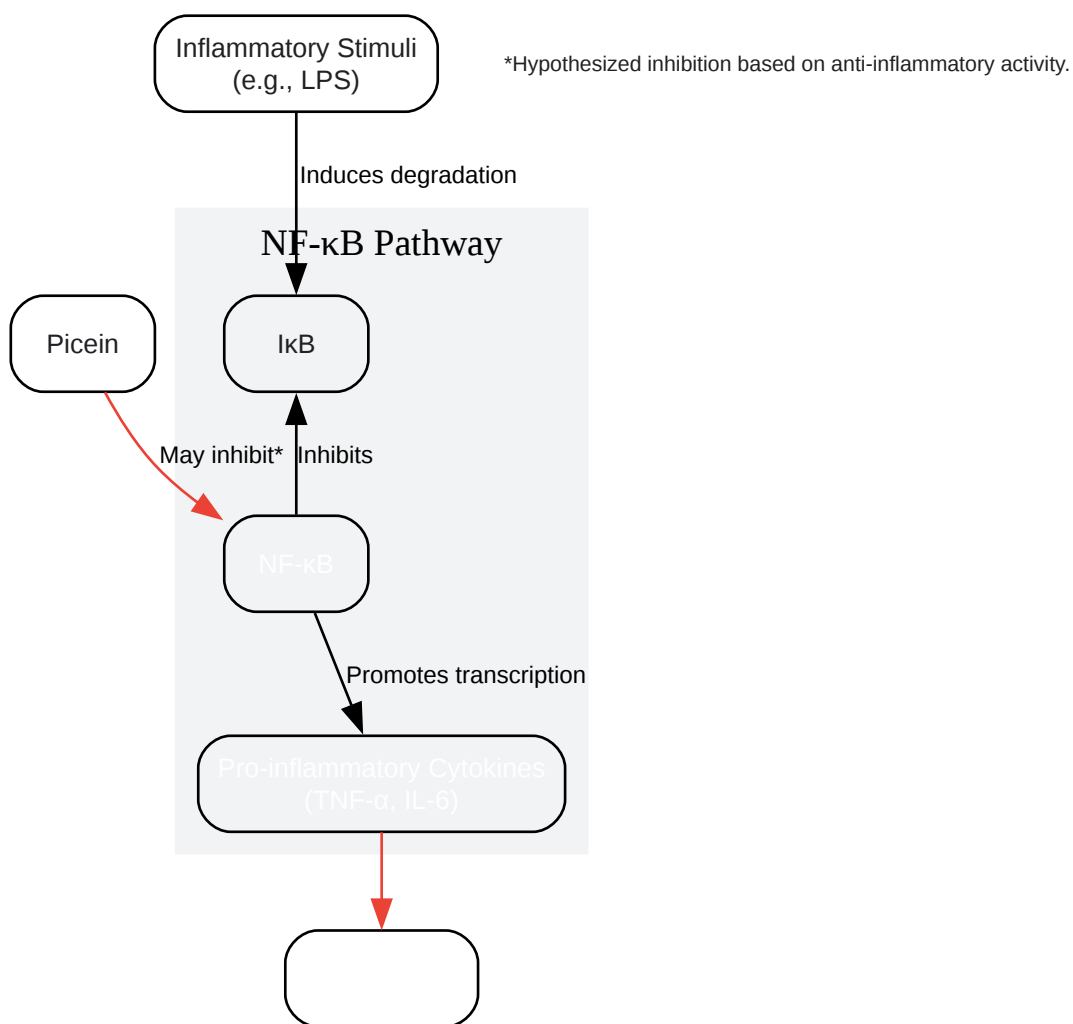
Signaling Pathways

While the precise signaling pathways modulated by **picein** are still under investigation, its known biological activities suggest potential interactions with key cellular signaling cascades involved in oxidative stress and inflammation. The following diagrams illustrate hypothesized pathways based on the effects of **picein** and other structurally related flavonoids.



*Hypothesized activation based on antioxidant effects.





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